4-Tert-butylphenyl 4,5-dichloro-2-methylbenzene-1-sulfonate
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Overview
Description
4-Tert-butylphenyl 4,5-dichloro-2-methylbenzene-1-sulfonate is an organic compound with a complex structure It is characterized by the presence of a tert-butyl group, two chlorine atoms, a methyl group, and a sulfonate group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butylphenyl 4,5-dichloro-2-methylbenzene-1-sulfonate typically involves multiple steps. One common method includes the sulfonation of 4,5-dichloro-2-methylbenzene with sulfur trioxide or chlorosulfonic acid, followed by the reaction with 4-tert-butylphenol. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butylphenyl 4,5-dichloro-2-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4-Tert-butylphenyl 4,5-dichloro-2-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs or treatments.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-Tert-butylphenyl 4,5-dichloro-2-methylbenzene-1-sulfonate exerts its effects depends on its chemical structure and the specific context of its use. In chemical reactions, the sulfonate group can act as a leaving group, facilitating various transformations. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Tert-butylphenyl 4-chlorobenzene-1-sulfonate
- 4-Tert-butylphenyl 2,5-dichlorobenzene-1-sulfonate
- 4-Tert-butylphenyl 4,5-dibromo-2-methylbenzene-1-sulfonate
Uniqueness
4-Tert-butylphenyl 4,5-dichloro-2-methylbenzene-1-sulfonate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both tert-butyl and sulfonate groups, along with the dichloro and methyl substitutions, makes it a versatile compound for various applications.
Properties
IUPAC Name |
(4-tert-butylphenyl) 4,5-dichloro-2-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2O3S/c1-11-9-14(18)15(19)10-16(11)23(20,21)22-13-7-5-12(6-8-13)17(2,3)4/h5-10H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQQDLCSAEXJWHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)OC2=CC=C(C=C2)C(C)(C)C)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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